molecular formula C12H19NO2 B588335 Methyl 2-aminoadamantane-2-carboxylate CAS No. 144876-68-6

Methyl 2-aminoadamantane-2-carboxylate

Cat. No.: B588335
CAS No.: 144876-68-6
M. Wt: 209.289
InChI Key: PYOLCEFLWZRKCO-UHFFFAOYSA-N
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Description

Methyl 2-aminoadamantane-2-carboxylate is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties. Adamantane derivatives have been widely studied for their applications in drug delivery systems, surface recognition, and other biomedical applications

Scientific Research Applications

Methyl 2-aminoadamantane-2-carboxylate has several scientific research applications:

Future Directions

Adamantane derivatives, including “Methyl 2-aminoadamantane-2-carboxylate”, have promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoadamantane-2-carboxylate typically involves the reaction of 2-aminoadamantane with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoadamantane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminoadamantane-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester and amino groups allow for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

methyl 2-aminoadamantane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-11(14)12(13)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOLCEFLWZRKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2CC3CC(C2)CC1C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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